1-[2-(2-Naphthyloxy)butanoyl]indoline
Description
1-[2-(2-Naphthyloxy)butanoyl]indoline is a synthetic indoline derivative characterized by a naphthyloxy-substituted butanoyl chain attached to the indoline core. The indoline moiety (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) serves as a pharmacophoric scaffold in medicinal chemistry, often leveraged for its conformational rigidity and binding affinity to biological targets. The butanoyl linker provides flexibility, which may optimize spatial alignment with target sites.
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-naphthalen-2-yloxybutan-1-one |
InChI |
InChI=1S/C22H21NO2/c1-2-21(22(24)23-14-13-17-8-5-6-10-20(17)23)25-19-12-11-16-7-3-4-9-18(16)15-19/h3-12,15,21H,2,13-14H2,1H3 |
InChI Key |
KBWYGSSECXLYSO-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)N1CCC2=CC=CC=C21)OC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C21)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The naphthyloxy group in the target compound increases molecular weight and lipophilicity compared to phenoxy or methoxy analogs, which may improve membrane permeability but reduce aqueous solubility.
- Piperazine-containing indolines (e.g., α1-AR antagonists) balance lipophilicity with ionizable groups, enhancing bioavailability.
Pharmacological Activity
- α1-AR Antagonists: Compounds like 5-[2-[4-[(substituted phenoxy)alkyl]piperazinyl]propyl]indoline exhibit pA2 values >7.50, indicating potent receptor blockade. The naphthyloxy group in the target compound may further enhance affinity due to extended π-π interactions.
- Indolin-2-one Derivatives : While less pharmacologically characterized, their ketone group may participate in hydrogen bonding, useful in kinase inhibition or enzyme targeting.
Commercial and Research Relevance
- Commercial Availability : Simplier indolines (e.g., 2-methylindoline, 5-methylindoline) are commercially available at lower costs (e.g., ¥3,900/5 mL for 2-methylindoline), whereas complex derivatives like the target compound are likely custom-synthesized.
- Research Utility: The naphthyloxy motif is understudied compared to phenoxy groups, offering novel structure-activity relationship (SAR) insights for receptor modulation.
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